molecular formula C22H27N3O4 B250644 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate

Cat. No. B250644
M. Wt: 397.5 g/mol
InChI Key: TYIYPQHQYXLLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate, also known as MEPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEPA belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and cell division. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has also been found to bind to specific receptors in cells, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of specific enzymes and receptors. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has also been found to exhibit antimicrobial activity against a range of bacteria and fungi. In vivo studies have shown that Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate reduces tumor growth and prolongs survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate exhibits promising biological activities, making it a potential candidate for the development of novel drugs. However, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate also has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate. One potential direction is the development of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate-based anticancer drugs. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel drugs for the treatment of cancer. Another potential direction is the development of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate-based antibiotics. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of novel antibiotics. Further research is also needed to elucidate the exact mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate and to optimize its synthesis to improve yield and purity.
Conclusion
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate is a synthetic compound that exhibits promising biological activities and has potential applications in various fields. Its mechanism of action is not fully understood, but it has been found to inhibit the growth and proliferation of cancer cells and exhibit antimicrobial activity against a range of bacteria and fungi. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its synthetic nature and promising biological activities, but also has limitations, including its limited solubility in aqueous solutions. Further research is needed to elucidate the exact mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate and to optimize its synthesis for further applications.

Synthesis Methods

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to form the final product, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate. The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been optimized to improve yield and purity, making it a viable compound for further research.

Scientific Research Applications

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to exhibit a range of biological activities, making it a promising compound for various scientific research applications. One of the most significant applications of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate is in the field of cancer research. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has also been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of novel antibiotics.

properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H27N3O4/c1-4-24-11-13-25(14-12-24)20-10-7-17(22(27)29-3)15-19(20)23-21(26)16-5-8-18(28-2)9-6-16/h5-10,15H,4,11-14H2,1-3H3,(H,23,26)

InChI Key

TYIYPQHQYXLLQH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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